Piperazine, 1-(1-naphthalenylmethyl)-4-phenyl-
Overview
Description
Piperazine, 1-(1-naphthalenylmethyl)-4-phenyl-, also known as 1-(1-Naphthylmethyl)piperazine, is a compound with the molecular formula C15H18N2. It is characterized by its naphthyl and piperazine functional groups. This compound is commonly used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(1-naphthalenylmethyl)-4-phenyl- typically involves the reaction of 1-naphthylmethyl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as chloroform or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(1-naphthalenylmethyl)-4-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce secondary amines .
Scientific Research Applications
Piperazine, 1-(1-naphthalenylmethyl)-4-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential as an antipsychotic and antidepressant agent.
Industry: Utilized in the production of pharmaceuticals targeting the central nervous system
Mechanism of Action
The mechanism of action of Piperazine, 1-(1-naphthalenylmethyl)-4-phenyl- involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the activity of neurotransmitters such as serotonin and dopamine, which play a crucial role in mood regulation and cognitive functions .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Naphthylmethyl)piperazine
- 1-(2-Naphthylmethyl)piperazine
- 1-(1-Naphthylmethyl)-4-methylpiperazine
Uniqueness
Piperazine, 1-(1-naphthalenylmethyl)-4-phenyl- is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to modulate neurotransmitter systems makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-4-phenylpiperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2/c1-2-10-20(11-3-1)23-15-13-22(14-16-23)17-19-9-6-8-18-7-4-5-12-21(18)19/h1-12H,13-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQAHNFMWPAXAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30146460 | |
Record name | Piperazine, 1-(1-naphthalenylmethyl)-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30146460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1044-18-4 | |
Record name | Piperazine, 1-(1-naphthalenylmethyl)-4-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001044184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine, 1-(1-naphthalenylmethyl)-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30146460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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